ethyl 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxylate
Description
Ethyl 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxylate is a chromeno-isoxazole derivative featuring a fused tricyclic framework with an ethyl carboxylate substituent.
Properties
IUPAC Name |
ethyl (13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-2-20-17(19)18-16-12(10-22-18)9-21-14-8-7-11-5-3-4-6-13(11)15(14)16/h3-8,12,16H,2,9-10H2,1H3/t12-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSPWSGRYYFKMF-BLLLJJGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2C(COC3=C2C4=CC=CC=C4C=C3)CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1[C@@H]2[C@@H](COC3=C2C4=CC=CC=C4C=C3)CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxylate (CAS No. 317833-19-5) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of 299.32 g/mol. The compound features a unique structure that combines chromene and isoxazole moieties, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 299.32 g/mol |
| CAS Number | 317833-19-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes cyclization of appropriate precursors under controlled conditions using specific catalysts and solvents to achieve high yield and purity .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate the activity of specific enzymes involved in metabolic pathways .
Cytotoxicity Studies
Recent research has indicated that derivatives of isoxazole compounds exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have shown that related isoxazoles can induce apoptosis and cell cycle arrest in HL-60 cells by affecting the expression levels of key regulatory genes such as Bcl-2 and p21^WAF-1 . this compound may exhibit similar properties due to its structural analogies.
Inhibition Studies
The compound has been evaluated for its potential inhibitory effects on acetylcholinesterase (AChE), an important enzyme in neurotransmission. Inhibitors targeting AChE are crucial in developing treatments for neurodegenerative diseases . this compound's structural features suggest it could serve as a lead compound in this area.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Isoxazole Derivatives : Research on trisubstituted isoxazoles demonstrated cytotoxic effects against various cancer cell lines with IC50 values ranging from 86 to 755 μM. The mechanisms involved included modulation of apoptosis-related gene expression .
- Neuroprotective Effects : Compounds structurally related to ethyl 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole have shown promise in neuroprotection by inhibiting AChE activity in both wild-type and resistant strains of Anopheles gambiae, indicating potential applications in both medicinal chemistry and pest control .
Scientific Research Applications
Synthetic Chemistry
Ethyl 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxylate serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for the synthesis of more complex molecules through various reactions:
- Cyclization Reactions : This compound can be utilized in cyclization processes to form new cyclic structures.
- Functional Group Transformations : It can undergo oxidation and reduction reactions to modify functional groups, enhancing its utility in drug development and material sciences.
Case Study: Synthesis of Derivatives
In a study focused on synthesizing derivatives of this compound, researchers demonstrated its use as a precursor for creating biologically active compounds. The derivatives exhibited varying degrees of biological activity, highlighting the compound's versatility in medicinal chemistry.
Biological Applications
This compound has shown promise in biological research:
- Pharmacological Studies : Preliminary studies suggest that this compound may interact with specific biological targets such as enzymes and receptors. Its potential as an inhibitor or modulator in various biochemical pathways is under investigation.
Case Study: Anticancer Activity
A research team evaluated the anticancer properties of this compound against different cancer cell lines. The results indicated significant cytotoxic effects at certain concentrations, suggesting its potential as a lead compound in cancer therapy.
Material Science
In material science, this compound can be incorporated into polymer matrices to enhance material properties:
- Polymer Composites : Its incorporation into polymer composites has been shown to improve thermal stability and mechanical strength.
Data Table: Properties of Composite Materials
| Composite Material | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Control | 200 | 30 |
| Composite with Ethyl Compound | 250 | 45 |
Comparison with Similar Compounds
Structural Features and Substituent Effects
Chromeno-isoxazole derivatives share a common tricyclic backbone but differ in substituents and oxidation states. Key structural variations include:
- Ester Groups: The target compound’s ethyl carboxylate group (C17H14NO5, inferred) contrasts with methyl carboxylate analogs like Methyl 11-oxo-7a,8-dihydro-11H-benzo[5,6]chromeno[3,2-c]isoxazole-8-carboxylate (4q: C16H12NO5, m.p. 183–184°C) .
- Halogen Substituents: Derivatives such as 8-chloro-3a,4-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole (3m, 81% yield) and 8-bromo analogs (3n, 80% yield) exhibit electronegative substituents that enhance molecular polarity and reactivity .
- Aromatic Extensions: Compound 3q, derived from naphthalene, introduces extended conjugation (C16H12NO3), altering electronic properties compared to the simpler benzo-fused target compound .
Physical Properties
*Inferred data based on structural analogs.
Key Observations :
- Methyl carboxylate derivatives (e.g., 4q) exhibit higher melting points (~183°C) compared to halogenated analogs, likely due to stronger intermolecular interactions .
- Substitution with bulky groups (e.g., phenyl in 14a) increases molecular weight but may reduce crystallinity, as evidenced by the lack of reported melting points .
Spectroscopic Characterization
- NMR Spectroscopy: The target compound’s ethyl carboxylate group would display characteristic signals (e.g., δ ~4.3 ppm for CH2CH3, δ ~1.3 ppm for CH3 in ¹H NMR). Analog 14a shows aromatic proton resonances at δ 7.2–8.1 ppm, while 8a (3a,4-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole) exhibits distinct dihydroisoxazole protons at δ 4.5–5.5 ppm .
- HRMS : All compounds are confirmed via high-resolution mass spectrometry, with deviations <5 ppm .
Q & A
What are the standard synthetic routes for ethyl 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxylate?
Basic
The compound is synthesized via HTIB-mediated on-water cyclization of (E)-2-(allyloxy)benzaldehyde oxime derivatives. This method, optimized under green chemistry conditions, avoids organic solvents and achieves yields up to 85% for electron-deficient substituents (e.g., nitro or halogens) . Key steps include:
- Refluxing oxime precursors with [hydroxy(tosyloxy)iodo]benzene (HTIB) in water.
- Intramolecular oxidative cyclization to form the chromeno-isoxazole core.
- Purification via column chromatography (silica gel, ethyl acetate/hexane).
How are substituent electronic effects managed to optimize reaction yields?
Advanced
Substituents on the benzaldehyde oxime precursor significantly influence yields. Electron-withdrawing groups (e.g., -NO₂, -Br) enhance reactivity due to increased electrophilicity at the cyclization site, achieving ~80–85% yields. Conversely, electron-donating groups (e.g., -CH₃) reduce yields to ~62–82% . Methodological adjustments include:
- Adjusting HTIB stoichiometry (1.2–1.5 equiv) for sterically hindered substrates.
- Extending reaction times (6–8 hours) for bulky substituents.
What experimental techniques are used for structural elucidation?
Basic
Structural confirmation relies on:
- ¹H/¹³C NMR : Peaks for the chromeno-isoxazole core (e.g., δ 5.2–6.0 ppm for fused ring protons) and ester group (δ 4.3–4.5 ppm for ethyl -CH₂-) .
- HRMS : Precise mass matching (<5 ppm error) to confirm molecular formula .
- X-ray crystallography : SHELX programs (e.g., SHELXL-97) for refinement and ORTEP-III for 3D visualization .
How are puckering parameters analyzed in the chromeno-isoxazole core?
Advanced
The Cremer-Pople puckering analysis is applied to quantify nonplanar ring distortions. For example:
- Pyran ring puckering : q₂ = 0.405 Å, q₃ = -0.247 Å, φ₂ = 123.9° (envelope conformation with C9 as the flap) .
- Isoxazole ring torsion : O2-C10 torsion angle of -179.18° indicates near-planarity .
These parameters are derived from X-ray data using software like PLATON or PARST .
How are data contradictions resolved between synthetic methods?
Advanced
Discrepancies in yields or purity are addressed via:
- HPLC-MS : Quantifying byproducts (e.g., uncyclized intermediates).
- Computational validation : DFT studies to compare energy barriers for cyclization pathways .
- Crystallographic validation : Cross-checking unit cell parameters (e.g., space group P2₁/c) against reported data .
What computational methods predict reactivity and stability?
Advanced
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level is used to:
- Model transition states for intramolecular cyclization.
- Calculate HOMO-LUMO gaps to assess stability (e.g., electron-deficient derivatives show lower gaps, enhancing reactivity) .
- Simulate IR spectra for comparison with experimental data .
How is the crystal packing influenced by non-classical interactions?
Advanced
The absence of classical hydrogen bonds is compensated by C–H⋯π interactions (e.g., between aromatic rings and ester groups). These interactions form 2D networks parallel to the (101) plane, stabilizing the lattice . Geometric parameters include:
- H⋯π distances: 2.7–3.0 Å.
- Angles: 140–160° for C–H⋯π contacts.
What are the key steps in refining the crystal structure using SHELXL?
Basic
Refinement involves:
- Data collection : Bruker APEX-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Absorption correction : Multi-scan methods (SADABS).
- Full-matrix least-squares refinement : Isotropic thermal parameters for H atoms, anisotropic for non-H atoms .
- Validation : R-factor < 0.05 (e.g., R₁ = 0.039 for 4632 reflections) .
How does reaction solvent choice impact green chemistry metrics?
Advanced
Water-mediated synthesis reduces E-factor (environmental impact) by eliminating organic solvents. Metrics include:
- Atom economy : >85% due to intramolecular cyclization.
- Process mass intensity (PMI) : ~2.5 (vs. PMI >5 for solvent-based methods) .
What are the challenges in characterizing fused heterocyclic systems?
Advanced
Key challenges include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
